molecular formula C18H22N2O4S B275259 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B275259
M. Wt: 362.4 g/mol
InChI Key: VDMQMGVADQHYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide is a chemical compound with the molecular formula C18H22N2O4S and a molecular weight of 362.4 g/mol. This compound is known for its unique structure, which includes a naphthyl group, a sulfonyl group, and a piperidine ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the naphthyl sulfonyl chloride: This step involves the reaction of 4-ethoxy-1-naphthalenesulfonic acid with thionyl chloride to form 4-ethoxy-1-naphthylsulfonyl chloride.

    Reaction with piperidine: The naphthyl sulfonyl chloride is then reacted with piperidine to form 1-[(4-ethoxy-1-naphthyl)sulfonyl]piperidine.

    Formation of the carboxamide: Finally, the piperidine derivative is reacted with an appropriate carboxylic acid derivative to form this compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(4-Methoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide: This compound has a methoxy group instead of an ethoxy group, which can lead to differences in its chemical and biological properties.

    1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which can affect its reactivity and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O4S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-ethoxynaphthalen-1-yl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C18H22N2O4S/c1-2-24-16-7-8-17(15-6-4-3-5-14(15)16)25(22,23)20-11-9-13(10-12-20)18(19)21/h3-8,13H,2,9-12H2,1H3,(H2,19,21)

InChI Key

VDMQMGVADQHYAC-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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